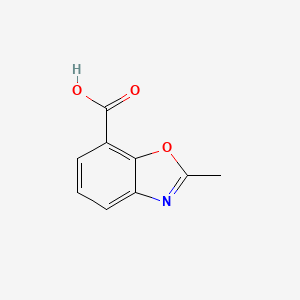

2-Methyl-1,3-benzoxazole-7-carboxylic acid

Descripción general

Descripción

2-Methyl-1,3-benzoxazole-7-carboxylic acid is a compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 . It is a solid substance that is stored at ambient temperature .

Molecular Structure Analysis

The compound crystallizes in the monoclinic (P 2 1) space group. In the crystal, the almost planar molecules display a flattened herringbone arrangement. Stacking molecules are slipped in the lengthwise and widthwise directions and are linked by π-π interactions .Chemical Reactions Analysis

While specific chemical reactions involving 2-Methyl-1,3-benzoxazole-7-carboxylic acid are not available, benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery .Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. Its rotatable bond count is 1. The exact mass is 177.042593085 g/mol and the monoisotopic mass is 177.042593085 g/mol .Aplicaciones Científicas De Investigación

Antibacterial Applications

2-Methyl-1,3-benzoxazole-7-carboxylic acid has shown potential in the field of antibacterial research. Benzoxazole derivatives have been studied for their efficacy against a range of Gram-positive and Gram-negative bacteria. The compound’s structure allows it to target and inhibit bacterial growth, making it a candidate for developing new antibacterial agents .

Antifungal Activity

This compound also exhibits antifungal properties. It has been compared to standard drugs like fluconazole and voriconazole for its effectiveness against fungal strains such as Candida albicans and Aspergillus niger. Its mechanism involves disrupting fungal cell wall synthesis or function, which is crucial for their survival .

Anticancer Potential

In cancer research, 2-Methyl-1,3-benzoxazole-7-carboxylic acid derivatives have been synthesized and evaluated for their anticancer activities. They have been tested against various cancer cell lines, including human colorectal carcinoma (HCT116), and some derivatives have shown promising results in comparison to standard chemotherapy drugs like 5-fluorouracil .

Enzyme Inhibition

Benzoxazole derivatives are known to target and inhibit specific enzymes or proteins involved in disease pathways. This includes enzymes like DNA topoisomerases, protein kinases, and histone deacetylases, which play roles in cancer formation and proliferation. By inhibiting these enzymes, benzoxazole compounds can potentially halt or slow down the progression of certain diseases .

Anti-inflammatory Properties

The anti-inflammatory properties of benzoxazole derivatives make them interesting for the development of new therapeutic agents. They can modulate the body’s inflammatory response, which is beneficial in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Benzoxazole compounds have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases. They may offer protection against neuronal damage by inhibiting processes that lead to neurodegeneration .

Antiviral Research

The structure of benzoxazole derivatives allows them to interfere with viral replication. They have been studied for their potential to inhibit viruses like the hepatitis C virus, which could lead to new treatments for viral infections .

Material Science

In the field of material science, benzoxazole derivatives are used as intermediates in the synthesis of new biological materials. Their unique chemical properties enable them to be incorporated into various materials for enhanced functionality .

Mecanismo De Acción

Target of Action

The primary targets of benzoxazole derivatives, such as 2-Methyl-1,3-benzoxazole-7-carboxylic acid, are various enzymes or proteins . These include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These targets play crucial roles in cellular processes and are involved in the pathway of disease formation and proliferation .

Mode of Action

Benzoxazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of enzymes, thereby disrupting the normal functioning of cells .

Biochemical Pathways

Benzoxazole derivatives affect various biochemical pathways. They interact with enzymes or proteins involved in these pathways, leading to changes in cellular processes . The downstream effects of these interactions can result in the inhibition of disease formation and proliferation .

Result of Action

Benzoxazole derivatives have been reported to exhibit various biological activities, such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of 2-Methyl-1,3-benzoxazole-7-carboxylic acid can be influenced by environmental factors. For instance, the compound should be used in a well-ventilated area to prevent concentration in hollows and sumps . It is also recommended to avoid contact with skin, eyes, and respiratory tract, and to use protective equipment when necessary . The compound should be stored in a sealed container in a dry, dark, and well-ventilated place .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-1,3-benzoxazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-10-7-4-2-3-6(9(11)12)8(7)13-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPOFQJHFWJFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344148 | |

| Record name | 2-Methyl-1,3-benzoxazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-benzoxazole-7-carboxylic acid | |

CAS RN |

52395-92-3 | |

| Record name | 2-Methyl-1,3-benzoxazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

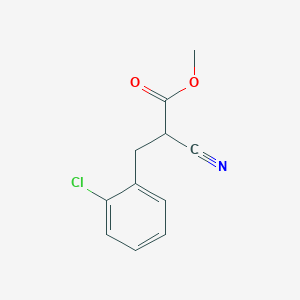

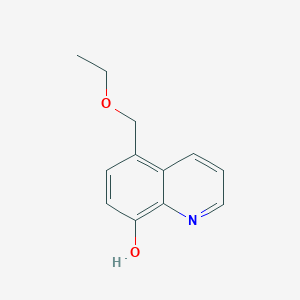

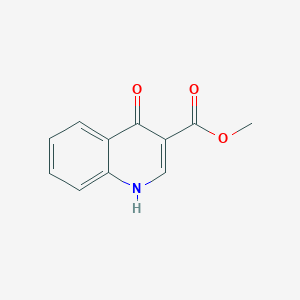

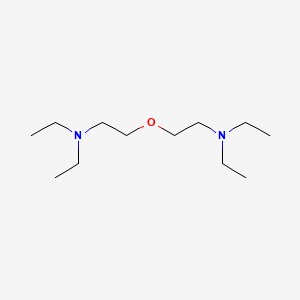

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)

![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)

![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)